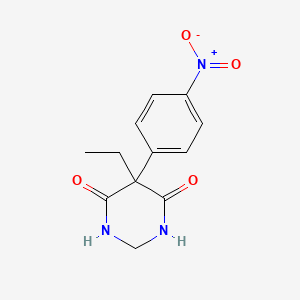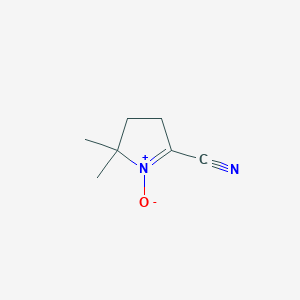
2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide is an organic compound with the molecular formula C7H10N2O. It is known for its applications in various scientific fields, particularly in the study of free radicals and oxidative stress. This compound is a nitrone spin trap, which means it can react with free radicals to form stable adducts, making it useful in electron spin resonance (ESR) spectroscopy .
準備方法
The synthesis of 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide typically involves the reaction of pyrroline with dimethylamine to form 5,5-dimethyl-1-pyrroline. This intermediate is then oxidized using oxygen under controlled conditions to produce the desired N-oxide . The reaction often requires organic solvents such as methanol or dichloromethane and catalysts like silver chloride. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common reagents used in these reactions include oxygen for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often involve modifications to the pyrroline ring or the cyano group.
科学的研究の応用
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide has several scientific research applications:
Chemistry: It is used as a spin-trapping agent in ESR spectroscopy to detect and study free radicals.
Biology: The compound is employed in studies of oxidative stress and cellular responses to free radicals.
Industry: It can be used in the development of sensors for detecting metal ions and other analytes.
作用機序
The primary mechanism of action for 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide involves its ability to trap free radicals. When it encounters a free radical, it forms a stable adduct, which can then be detected and analyzed using ESR spectroscopy. This trapping mechanism helps in reducing oxidative damage and studying the effects of free radicals on biological systems . The compound also influences various molecular pathways, including the expression of heme oxygenase-1 and inducible nitric oxide synthase .
類似化合物との比較
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide is unique among nitrone spin traps due to its specific structure and reactivity. Similar compounds include:
5,5-Dimethyl-1-pyrroline N-oxide: Another nitrone spin trap with similar applications but different reactivity and stability.
3,4-Dihydro-2,2-dimethyl-2H-pyrrole 1-oxide: A related compound with comparable spin-trapping properties.
The uniqueness of 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide lies in its cyano group, which can influence its reactivity and the types of radicals it can trap.
特性
CAS番号 |
58134-13-7 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
5,5-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-7(2)4-3-6(5-8)9(7)10/h3-4H2,1-2H3 |
InChIキー |
FUJYYCOTKDZNSV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=[N+]1[O-])C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


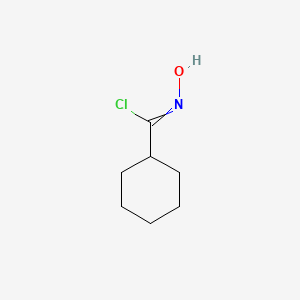
![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
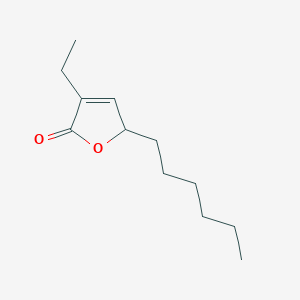
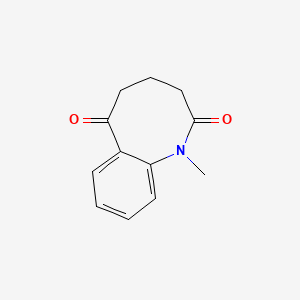
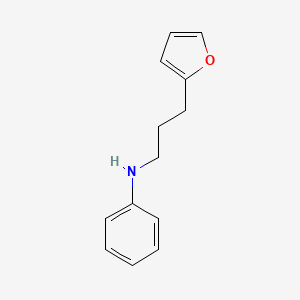
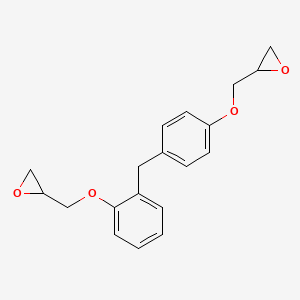

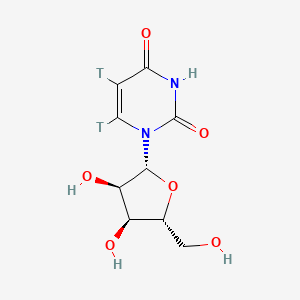
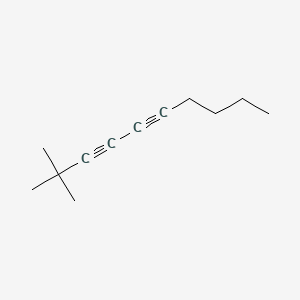
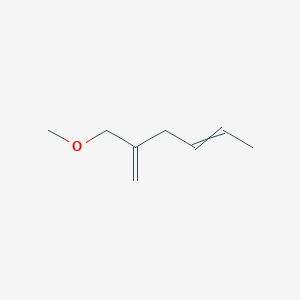
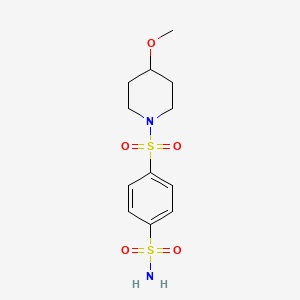

![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
